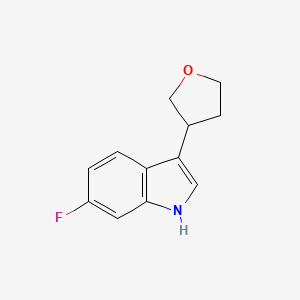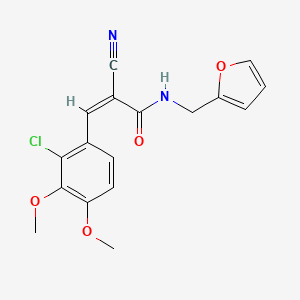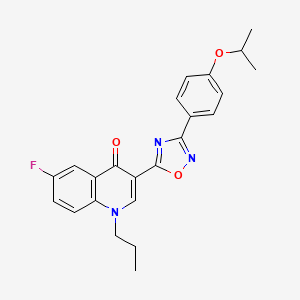
6-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a fluorinated derivative of indole, which is a naturally occurring compound found in plants, animals, and microorganisms. The compound's unique structure and properties make it an attractive candidate for further investigation in various scientific fields.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole is not fully understood, but it is thought to work by inhibiting specific enzymes and proteins in the body. These enzymes and proteins are involved in various cellular processes, including cell growth and division, and neurotransmitter release. By inhibiting these processes, the compound may be able to prevent the growth and spread of cancer cells and reduce the symptoms of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects on the body. It has been shown to inhibit the activity of certain enzymes and proteins, which can lead to a reduction in cell growth and division. It has also been shown to increase the levels of certain neurotransmitters in the brain, which can improve cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole in lab experiments include its availability, high yield, and well-established synthesis method. The compound's unique structure and properties also make it an attractive candidate for further investigation in various scientific fields. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further investigation into its mechanism of action.
Direcciones Futuras
There are many future directions for research on 6-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole. One area of research could be the compound's potential use in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Another area of research could be the development of new synthetic compounds based on the structure of this compound, which could have even more potent biological activity. Additionally, further investigation into the compound's mechanism of action could lead to a better understanding of its potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of 6-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole involves the reaction of 3-(tetrahydrofuran-3-yl)-1H-indole with fluorine gas in the presence of a catalyst. The reaction takes place under controlled conditions, and the yield of the product is high. The synthesis method is well-established, and the compound is readily available for scientific research.
Aplicaciones Científicas De Investigación
The potential applications of 6-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole in scientific research are vast. The compound has been investigated for its anticancer properties, and it has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to cross the blood-brain barrier.
Propiedades
IUPAC Name |
6-fluoro-3-(oxolan-3-yl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c13-9-1-2-10-11(6-14-12(10)5-9)8-3-4-15-7-8/h1-2,5-6,8,14H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFDVZWPNGKFKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=CNC3=C2C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2854849.png)
![N-Ethyl-2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2854852.png)

![3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B2854855.png)
![6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/no-structure.png)
![1-Benzhydryl-3-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2854859.png)
![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2854860.png)


![5-Chloro-2-[1-(cyclobutylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2854864.png)
![N-(2,4-difluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2854866.png)
